3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid
Description
3-Oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid (CAS 22630-90-6) is a tricyclic carboxylic acid derivative characterized by a rigid norbornane-like framework with a ketone group at the 3-position and a carboxylic acid substituent at the 1-position. Its molecular formula is C₈H₈O₃ (MW 152.15), and its structure combines a bicyclo[2.2.1]heptane core fused with an additional bridge, creating a strained, conformationally rigid system . This compound has garnered attention in synthetic chemistry due to its utility in cross-coupling reactions, where it demonstrated an 83% yield in ketone formation, outperforming bulky substrates like 1-adamantanecarboxylic acid (70% yield) .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(6)8(4,2-3)7(10)11/h3-5H,1-2H2,(H,10,11) |
InChI Key |
MXZJIERICGLXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(C1C3C2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of norbornadiene as a starting material . The synthetic route typically includes the following steps:
Cycloaddition Reaction: Norbornadiene undergoes a cycloaddition reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is then oxidized to introduce the keto group at the 3-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and carboxylation reagents like carbon dioxide .
Scientific Research Applications
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The keto and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity .
Comparison with Similar Compounds
Structural Analogues and Isomers
Table 1: Key Structural Analogues
Physicochemical Properties
- However, the ketone group may increase polarity, influencing solubility .
- Stereochemical Complexity : Unlike bicyclic compounds (e.g., Ketopinic acid), the tricyclic system introduces additional stereocenters, complicating synthesis but offering opportunities for chiral drug design .
Biological Activity
3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid, also known as anti-3-oxotricyclo[2.2.1.0(2,6)]heptane-7-carboxylic acid, is a bicyclic compound with significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : 152.15 g/mol
- Melting Point : 139-145 °C
- InChIKey : YUOZAHBGIJALKD-UHFFFAOYSA-N
- SMILES : OC(=O)[C@@H]1[C@@H]2[C@@H]3C[C@H]1C(=O)[C@H]23
Antimicrobial Properties
Research indicates that 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. A study conducted by Kakehi et al. (1977) demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings point towards its potential use in treating inflammatory diseases .
Anticancer Activity
Preliminary investigations have revealed that 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid may induce apoptosis in cancer cell lines through the activation of caspase pathways. This was evidenced by a reduction in cell viability in various cancer models . Further research is needed to elucidate the exact mechanisms involved.
Case Studies
Synthesis Methods
The synthesis of 3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid involves several steps including cyclization reactions and functional group modifications to introduce the carboxylic acid moiety. The compound can be synthesized from simpler precursors using techniques such as:
- Cyclization reactions : Utilizing appropriate catalysts to facilitate the formation of the tricyclic structure.
- Functionalization : Introducing the carboxylic acid group through oxidation or hydrolysis reactions.
Q & A
Q. What are the established synthetic routes for 3-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, and what are their key challenges?
The compound is synthesized via cyclization reactions. A common approach involves precursor molecules with functional groups that facilitate ring closure. For example, intramolecular aldol condensation or Diels-Alder reactions are employed to construct the tricyclic framework. Key challenges include controlling regioselectivity and minimizing byproducts due to the strain in the bicyclic system . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, using Lewis acids like BF₃·Et₂O can enhance cyclization efficiency .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbonyl/carboxylic acid groups. The deshielded carbonyl carbon (C=O) appears at ~200 ppm in C NMR .
- X-ray crystallography : Resolves the stereochemistry of the tricyclic core. For example, the anti-configuration of the oxo group relative to the carboxylic acid is confirmed via single-crystal analysis .
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500-3300 cm⁻¹ (broad O-H stretch from -COOH) .
Q. What safety protocols are essential when handling this compound?
Safety measures include:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers address low yields in cyclization steps during synthesis?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Transition metal catalysts (e.g., Pd or Ru complexes) improve regioselectivity in ring closure .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing charged intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enabling rapid, uniform heating .
Q. What methodological approaches resolve contradictions in reported spectroscopic data for derivatives?
Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Solutions include:
- Multi-technique validation : Cross-validate using H-C HSQC, DEPT, and NOESY to confirm assignments .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
- Standardized conditions : Use deuterated solvents (e.g., DMSO-d₆) and consistent concentration protocols .
Q. What are the challenges in functionalizing the tricyclic core for medicinal chemistry applications?
Functionalization is hindered by:
- Steric constraints : The rigid tricyclic framework limits access to reactive sites. Directed ortho-metalation or photochemical activation can bypass this .
- Acid sensitivity : The carboxylic acid group may decompose under strong acidic/basic conditions. Protective groups (e.g., tert-butyl esters) improve stability during reactions .
- Regioselectivity : Electrophilic substitution favors the less hindered positions. Computational docking studies guide rational design of derivatives with target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
